Methyl imidazo[1,5-a]pyridine-7-carboxylate
Description
Structural Classification of Imidazo[1,5-a]Pyridine Derivatives
The imidazopyridine family encompasses a diverse collection of heterocyclic compounds formed through the fusion of imidazole and pyridine ring systems in various geometric arrangements. Within this family, imidazo[1,5-a]pyridines represent one of the major structural classes, distinguished by the specific connectivity pattern between the nitrogen-containing five-membered imidazole ring and the six-membered pyridine ring. The numerical designation [1,5-a] in the nomenclature indicates the precise positions where the ring fusion occurs, with the imidazole ring connected to the pyridine at the 1 and 5 positions through the bridging nitrogen atom designated as 'a'. This particular fusion pattern creates a unique electronic environment that differs significantly from other imidazopyridine isomers, such as imidazo[1,2-a]pyridines or imidazo[4,5-c]pyridines, each of which exhibits distinct chemical and physical properties.
Recent comprehensive reviews have identified that imidazo[1,5-a]pyridines are particularly valued for their exceptional emissive properties, serving as fluorophores in various applications, and their ability to function as chelating ligands for metallic ions in sensor development. The structural framework of this compound exemplifies how functional group modifications can be introduced to the basic imidazo[1,5-a]pyridine core to enhance specific properties or introduce new functionalities. The carboxylate ester group positioned at the 7-position of the pyridine ring represents a strategic modification that can influence both the electronic properties of the aromatic system and provide sites for further chemical transformations. Comparative analysis with related compounds, such as methyl imidazo[1,5-a]pyridine-6-carboxylate, reveals how positional isomerism within the same structural family can lead to different chemical behaviors and application potentials.
The classification of imidazo[1,5-a]pyridine derivatives extends beyond simple positional isomerism to include various substitution patterns and functional group incorporations. Research has documented that the accessibility of different structural positions within the imidazo[1,5-a]pyridine framework varies considerably, influencing synthetic strategies and the types of derivatives that can be readily prepared. Substitution at the 7-position, as exemplified by this compound, represents one of the more accessible modification sites, allowing for the introduction of electron-withdrawing groups that can modulate the electronic properties of the heterocyclic system. The strategic positioning of the carboxylate functionality also provides opportunities for further derivatization through standard organic chemistry transformations, including ester hydrolysis, amidation reactions, and other functional group manipulations that can expand the chemical diversity within this structural class.
| Structural Parameter | This compound | Related Compounds |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | C₉H₈N₂O₂ (isomers) |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol (isomers) |
| Ring System | Imidazo[1,5-a]pyridine | Various imidazopyridine |
| Substitution Position | 7-carboxylate | Variable positions |
| LogP Value | 1.12090 | Variable |
Nomenclature and International Union of Pure and Applied Chemistry Conventions for Heterocyclic Carboxylates
The systematic nomenclature of heterocyclic carboxylates follows established International Union of Pure and Applied Chemistry conventions that have evolved to accommodate the structural complexity inherent in multi-ring systems containing both heteroatoms and functional groups. For this compound, the naming process begins with identification of the parent heterocyclic system, which is the imidazo[1,5-a]pyridine framework, followed by specification of the carboxylate substituent and its position. The Hantzsch-Widman nomenclature system, developed by German chemists Arthur Hantzsch and Oskar Widman in the late 19th century, provides the foundational principles for naming heterocyclic compounds by combining appropriate prefixes that denote heteroatom types and positions with suffixes that indicate ring size and degree of unsaturation.
In the specific case of imidazo[1,5-a]pyridine derivatives, the nomenclature incorporates several key elements that must be precisely specified to avoid ambiguity. The term "imidazo" indicates the presence of the five-membered imidazole ring component, while "pyridine" designates the six-membered nitrogen-containing aromatic ring. The bracketed notation [1,5-a] specifies the exact fusion pattern between these rings, with the numbers indicating the positions of attachment and the letter 'a' designating the bridging nitrogen atom. When carboxylate functional groups are attached to the heterocyclic framework, the nomenclature system requires specification of both the position number and the nature of the ester functionality, hence the designation "7-carboxylate" to indicate attachment at the 7-position of the pyridine ring.
The International Union of Pure and Applied Chemistry conventions for carboxylic acid derivatives specify that ester functionalities should be named by indicating the alkyl group of the alcohol component followed by the acid-derived portion. Thus, "this compound" clearly indicates that the compound consists of the methyl ester of imidazo[1,5-a]pyridine-7-carboxylic acid. This systematic approach ensures unambiguous communication of structural information across the global scientific community. Alternative naming systems may employ different conventions, such as the replacement nomenclature method, which describes heterocycles by referencing the corresponding carbocyclic framework with specified heteroatom replacements, but the Hantzsch-Widman system remains the preferred approach for complex heterocyclic structures.
The precision required in heterocyclic nomenclature becomes particularly important when considering the existence of multiple isomeric possibilities within the imidazopyridine family. For instance, methyl imidazo[1,2-a]pyridine-7-carboxylate represents a constitutional isomer with a different ring fusion pattern, despite sharing the same molecular formula. The nomenclature system must therefore provide sufficient detail to distinguish between such closely related structures. Chemical database entries for this compound consistently employ the systematic International Union of Pure and Applied Chemistry name alongside alternative identifier systems, including Chemical Abstracts Service registry numbers and simplified molecular input line entry system representations, to ensure comprehensive chemical identification.
Historical Context of Imidazopyridine-Based Compound Development
The historical development of imidazopyridine chemistry traces its origins to early investigations into nitrogen-containing heterocyclic compounds in the late 19th and early 20th centuries. The foundational work in this area was significantly advanced by the pioneering contributions of chemists who established the fundamental synthetic methodologies for constructing fused heterocyclic systems. A particularly notable milestone occurred in 1925 when Tschitschibabin, also known as Chichibabin, introduced a pioneering method for producing imidazopyridines through the reaction of 2-aminopyridine with bromoacetaldehyde at elevated temperatures. This early synthetic approach, while yielding relatively low product yields, established the conceptual framework for imidazopyridine construction that would influence subsequent methodological developments for decades.
The evolution of imidazopyridine synthetic chemistry continued through the mid-20th century with significant refinements to existing methodologies and the introduction of new synthetic strategies. Hand and Paudler conducted influential research in 1982, demonstrating the synthesis of 2-phenyl-imidazopyridine using 2-aminopyridine and α-halogenated carbonyl compounds under mild conditions in ethanol without catalysts. This work represented an important advancement in terms of reaction conditions and accessibility, making imidazopyridine synthesis more practical for laboratory investigations. The mechanistic understanding of imidazopyridine formation also evolved during this period, with researchers identifying that the process typically involves two sequential steps: initial formation of a pyridinium salt intermediate followed by in situ cyclization to yield the final imidazopyridine derivatives.
Contemporary research into imidazo[1,5-a]pyridine derivatives has experienced remarkable growth, particularly in the 21st century, driven by recognition of their unique photophysical properties and potential applications in materials science and pharmaceutical chemistry. Recent methodological developments have focused on expanding the synthetic toolbox available for imidazo[1,5-a]pyridine construction, including innovative approaches such as intermolecular Ritter-type reactions and cyclocondensation strategies. These modern synthetic methods have enabled access to previously challenging substitution patterns and functional group combinations, facilitating the preparation of compounds like this compound with improved efficiency and broader substrate scope.
The recognition of imidazo[1,5-a]pyridines as privileged scaffolds in medicinal chemistry has prompted extensive structure-activity relationship studies and led to the identification of numerous biologically active derivatives. Although commercial drugs containing the imidazo[1,5-a]pyridine core structure are currently limited compared to their imidazo[1,2-a]pyridine counterparts, research investigations have demonstrated significant potential for this structural class in various therapeutic applications. The development of synthesis methods for functionalized derivatives, including carboxylate-containing compounds, represents an important component of ongoing efforts to expand the chemical space accessible within the imidazo[1,5-a]pyridine family and to enable systematic investigation of structure-property relationships.
| Historical Period | Key Development | Research Focus | Representative Compounds |
|---|---|---|---|
| 1920s | Tschitschibabin method | Basic synthesis | Simple imidazopyridines |
| 1980s | Hand-Paudler methodology | Improved conditions | 2-Phenyl derivatives |
| 2000s-Present | Modern cyclizations | Functional diversity | Carboxylate derivatives |
| Recent | Ritter-type reactions | Strategic synthesis | Complex substitutions |
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHLUKGFEIFPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478212 | |
| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377829-50-9 | |
| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermolecular Ritter-Type Reaction Method
One advanced approach involves an intermolecular Ritter-type reaction catalyzed by bismuth triflate (Bi(OTf)3) and p-TsOH·H2O in dichloroethane (DCE) solvent. The general procedure includes:
- Dissolving the starting amine precursor (e.g., 1a) in DCE.
- Adding Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equivalents).
- Introducing acetonitrile as the nitrile source.
- Heating the sealed reaction mixture at 150 °C overnight.
- Quenching with saturated sodium bicarbonate and extracting with ethyl acetate.
- Purifying the crude product by silica gel column chromatography.
This method efficiently yields imidazo[1,5-a]pyridine derivatives, including methyl esters, with good purity and yield.
Cyclocondensation with Nitroalkanes Activated by Polyphosphoric Acid
Another synthetic route involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes electrophilically activated by phosphorous acid in polyphosphoric acid (PPA) medium. This method is characterized by:
- Using nitroalkanes as electrophiles activated by PPA.
- Performing the reaction under relatively harsh conditions.
- Sensitivity to steric hindrance, with better yields for less hindered substrates.
- The possibility to circumvent issues with phenyl substituents by using α-nitroacetophenone instead of α-nitrotoluene.
This approach provides medium to good yields of imidazo[1,5-a]pyridines, including methyl ester derivatives, though the reaction conditions are more severe compared to other methods.
One-Pot Synthesis Using Triphosgene or Thiophosgene
A facile and scalable method involves the reaction of 2-aminomethylpyridine derivatives with triphosgene or thiophosgene to form imidazo[1,5-a]pyridine derivatives. Key features include:
- Starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine or related amines.
- Reacting with triphosgene or thiophosgene in dichloromethane at low temperatures, then warming to room temperature.
- Reaction times around 4 hours.
- Workup involving aqueous sodium bicarbonate and extraction with dichloromethane.
- Purification yields good amounts of imidazo[1,5-a]pyridine derivatives.
Comparative Data Table of Preparation Methods
Detailed Research Findings
The Ritter-type method offers a strategic approach for efficient synthesis of imidazo[1,5-a]pyridines with excellent catalytic efficiency and relatively mild conditions, making it attractive for laboratory-scale synthesis.
The cyclocondensation method leverages the unique electrophilic properties of nitroalkanes activated by PPA, enabling access to imidazo[1,5-a]pyridines that are otherwise challenging to synthesize. However, the reaction's sensitivity to steric factors and the need for harsh acidic conditions may limit substrate scope.
The triphosgene/thiophosgene method provides a robust and scalable synthetic route. The reaction conditions are well-studied, with solvent effects, temperature, and reagent equivalents optimized to maximize yield and purity. This method also allows for the synthesis of sulfur-containing analogues (imidazo[1,5-a]pyridine-3-thiol), indicating versatility.
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[1,5-a]pyridines, and various substituted derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl imidazo[1,5-a]pyridine-7-carboxylate serves as a key building block in the synthesis of more complex organic molecules. It is utilized in the development of various derivatives that exhibit unique chemical properties, making it valuable for creating functionalized compounds with specific characteristics .
Synthetic Methods
The compound can be synthesized through several methods, including cyclocondensation reactions involving 2-picolylamines and nitroalkanes. These methods have been optimized to yield various derivatives efficiently . The use of magnesium nitride (Mg3N2) as a nitrogen source has also been explored, demonstrating a novel approach to synthesizing imidazo[1,5-a]pyridine derivatives .
Biological Research
Pharmaceutical Applications
this compound and its derivatives have shown promise in medicinal chemistry. They are being investigated for their potential as anti-cancer agents and in the treatment of other diseases due to their ability to interact with biological targets . For instance, certain analogs have demonstrated activity against neuropeptide receptors, suggesting their utility in developing new therapeutic agents .
Mutagenicity Studies
Research indicates that this compound exhibits mutagenic properties. It has been implicated in DNA damage and is classified as a potential carcinogen due to its formation during high-temperature cooking processes of meats . This aspect makes it significant in food safety research as well.
Material Science
Optoelectronic Devices
The unique optical properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in materials science, particularly in the development of optoelectronic devices and sensors. Their luminescent characteristics are being harnessed for use in imaging technologies and confocal microscopy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Ethyl Imidazo[1,5-a]pyridine-7-carboxylate (CAS: 518979-75-4)
- Molecular Formula : C₁₀H₁₀N₂O₂
- Key Differences : The ethyl ester analog has a longer alkyl chain, increasing lipophilicity (logP ~1.8 vs. ~1.3 for the methyl derivative). This enhances membrane permeability but may reduce aqueous solubility. Synthesized via similar cyclization methods, it shares the core’s photostability and emissive properties .
Methyl Imidazo[1,5-a]pyridine-6-carboxylate (CAS: 139183-89-4)
- Molecular Formula : C₉H₈N₂O₂
- This positional isomerism may affect binding interactions in biological systems, though comparative activity data is lacking .
Heterocyclic Variants
Ethyl 6-Methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate
- Molecular Formula : C₁₇H₁₆N₄O₂
- Key Differences : Replacing the imidazole ring with a triazole introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity. This compound exhibits antifungal and anticancer activities, attributed to its planar fused-ring system and phenyl substituent . Its synthesis involves tandem reactions rather than one-pot cyclization .
Methyl Imidazo[1,2-a]pyridine-7-carboxylate (CAS: 101820-69-3)
- Molecular Formula : C₉H₈N₂O₂
- Key Differences : The imidazo[1,2-a]pyridine core differs in ring fusion, leading to distinct electronic properties. This variant has a melting point of 133–135°C and shares similar hazards (H315, H319) with the [1,5-a] analog, suggesting comparable handling requirements .
Biological Activity
Methyl imidazo[1,5-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol. The compound typically appears as a light-red to brown solid and exhibits solubility in various organic solvents.
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, derivatives of imidazo[1,2-a]pyridine exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating potent activity against resistant strains .
2. Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies involving breast cancer cell lines (MCF-7) revealed that this compound derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis. The MTT assay indicated significant cytotoxicity with GI50 values ranging from 0.43 to 14.9 μM for various derivatives . Notably, compounds derived from this scaffold showed enhanced DNA binding abilities and upregulated proteins associated with apoptosis such as p53 and p21.
3. Enzyme Inhibition
This compound acts as an inhibitor of specific enzymes involved in biochemical pathways. Research indicates that it can modulate enzyme activity through interactions that affect cellular signaling pathways and gene expression. For example, it has been shown to influence the NF-kappaB pathway through phosphorylation processes.
The biological activity of this compound is attributed to its ability to bind with various biological macromolecules, including enzymes and nucleic acids. The compound may function either as an enzyme inhibitor or activator depending on the specific cellular context. Its interactions with target enzymes can lead to altered metabolic pathways that contribute to its therapeutic effects.
Case Studies
Case Study 1: Antitubercular Activity
A study by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through high-throughput screening methods. Among these compounds, one showed an MIC90 of 0.004 μM against replicating Mtb without toxicity towards human cells . This highlights the potential for developing new anti-TB agents based on this scaffold.
Case Study 2: Anticancer Properties
In research focused on breast cancer treatment, a series of this compound derivatives were synthesized and tested for cytotoxicity against MCF-7 cells. Results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through various mechanisms including mitochondrial membrane potential disruption and caspase activation .
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl imidazo[1,5-a]pyridine-7-carboxylate | Ethyl derivative | Higher lipophilicity due to ethyl group |
| 7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid | Carboxylic acid variant | Different position of carboxylic group |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | Alternative isomer | Varies in nitrogen positioning within the ring system |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl imidazo[1,5-a]pyridine-7-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via tandem reactions or annulation strategies. For example, a one-pot reaction using substituted pyridines and carbonyl reagents under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) can yield the core imidazo[1,5-a]pyridine scaffold. Key intermediates, such as brominated or chlorinated derivatives, are purified via column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and functional group integrity .
- Safety : Waste containing halogenated intermediates must be segregated and processed by certified waste management services to avoid environmental contamination .
Q. How is crystallographic data for methyl imidazo[1,5-a]pyridine derivatives validated?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed to determine bond lengths, angles, and crystal packing. For instance, orthorhombic systems (space group Pbca) are refined using riding models for hydrogen atoms, with validation via Rint values and residual density maps. Data collection uses Bruker SMART CCD detectors, and refinement software like SHELXL ensures structural accuracy .
Q. What safety protocols are critical when handling methyl imidazo[1,5-a]pyridine derivatives?
- Guidelines :
- Avoid ignition sources (P210) and ensure proper ventilation due to potential respiratory hazards.
- Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent decomposition.
- Use PPE (gloves, goggles) and adhere to GHS hazard codes for toxicological risks (e.g., H318 for eye damage) .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be mitigated?
- Optimization Strategies :
- Catalyst Screening : Replace potassium carbonate with cesium carbonate to enhance deprotonation efficiency in DMF .
- Solvent Systems : Use hexane/ethyl acetate (3:1 v/v) for slow crystallization to improve purity and yield .
- Reaction Monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry (e.g., excess ethyl 4-bromo-3-methylbut-2-enoate) .
Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) affect the biological activity of methyl imidazo[1,5-a]pyridine derivatives?
- Mechanistic Insights :
- Anticancer Activity : Nitrophenyl substituents enhance tyrosine kinase inhibition by stabilizing π-π interactions with ATP-binding pockets, as seen in imidazo[1,5-a]pyrazine derivatives .
- Antimicrobial Potency : Trifluoromethyl groups increase lipophilicity, improving membrane penetration. Activity is validated via MIC assays against S. aureus and E. coli .
Q. How can discrepancies in crystallographic and computational (DFT) data for imidazo[1,5-a]pyridine derivatives be resolved?
- Analytical Workflow :
- Compare experimental SC-XRD torsion angles (e.g., 55.6° for carboxylate groups) with DFT-optimized geometries using Gaussian09 at the B3LYP/6-311++G(d,p) level.
- Validate electrostatic potential maps via Hirshfeld surface analysis to identify weak C–H⋯O interactions missed in computational models .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Root Cause : Dynamic proton exchange in DMSO-d6 due to tautomerism (e.g., imidazole NH protons).
- Resolution : Use low-temperature NMR (−40°C) or switch to CDCl3 to suppress exchange broadening. Confirm assignments via 2D COSY and HSQC .
Q. How to address inconsistent bioactivity results across cell lines for imidazo[1,5-a]pyridine-based inhibitors?
- Troubleshooting :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
